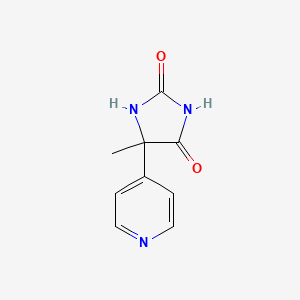

5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-methyl-5-pyridin-4-ylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-9(6-2-4-10-5-3-6)7(13)11-8(14)12-9/h2-5H,1H3,(H2,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAMLUWBGKKQEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278712 |

Source

|

| Record name | 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6294-54-8 |

Source

|

| Record name | NSC9479 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione CAS number

An In-Depth Technical Guide to 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione (CAS No: 6294-54-8), a heterocyclic compound belonging to the hydantoin class. Imidazolidine-2,4-diones are a cornerstone scaffold in medicinal chemistry, renowned for their diverse pharmacological activities.[1][2] This document details the compound's chemical identity, physicochemical properties, a validated synthetic protocol with mechanistic considerations, and its potential therapeutic applications based on the established biological profile of the hydantoin nucleus. Safety, handling, and characterization data are also discussed to provide a holistic resource for laboratory professionals.

Introduction: The Significance of the Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, is a privileged scaffold in drug discovery. Its rigid, five-membered heterocyclic structure, featuring two nitrogen atoms and two carbonyl groups, serves as a versatile framework for developing therapeutic agents across multiple disease areas. Notable biological activities associated with hydantoin derivatives include anticonvulsant, antiarrhythmic, antidiabetic, antimicrobial, and anticancer properties.[1][2][3][4][5]

The title compound, 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, incorporates two key structural features: a chiral center at the C5 position and a basic pyridinyl moiety. The pyridine ring can engage in hydrogen bonding and π-stacking interactions, making it a critical pharmacophore for targeting various enzymes and receptors. This unique combination suggests significant potential for this molecule as a lead compound in drug development programs.

Compound Identification and Physicochemical Properties

Accurate identification is paramount for any research chemical. The key identifiers and properties for 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione are summarized below.

| Property | Value | Source |

| Chemical Name | 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione | [6] |

| Synonyms | (R,S)-4-(4-pyridyl)-4-methyl-2,5-dioxoimidazolidine; 5-methyl-5-[6]pyridyl-imidazolidine-2,4-dione | [6] |

| CAS Number | 6294-54-8 | [6][7] |

| Molecular Formula | C₁₀H₉N₃O₂ | Inferred from structure |

| Molecular Weight | 203.20 g/mol | Inferred from formula |

| Appearance | Typically a solid (e.g., white crystals or amorphous powder) | [2][4] |

Synthesis and Mechanistic Rationale

The most established and efficient method for synthesizing 5,5-disubstituted hydantoins is the Bucherer–Bergs reaction . This one-pot, multicomponent reaction provides a direct route from a ketone to the corresponding hydantoin.

Reaction Scheme

The synthesis of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione proceeds from 4-acetylpyridine, ammonium carbonate, and an alkali metal cyanide (e.g., potassium cyanide).

Caption: Synthetic workflow for 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous compounds.[8]

Materials:

-

4-Acetylpyridine

-

Ammonium carbonate

-

Potassium cyanide (Caution: Highly toxic)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-acetylpyridine (1.0 eq), ammonium carbonate (approx. 6.0 eq), and 60% aqueous ethanol.

-

Causality: Ammonium carbonate serves as the in-situ source of both ammonia and carbon dioxide, which are essential for the formation of the hydantoin ring.

-

Carefully add a solution of potassium cyanide (1.0 eq) in water to the reaction mixture. (CRITICAL STEP: Perform in a well-ventilated fume hood. Cyanide is extremely hazardous).

-

Heat the mixture in an oil bath to 55-60°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Heating facilitates the initial formation of an aminonitrile intermediate (a Strecker-type reaction), followed by cyclization with carbon dioxide and subsequent rearrangement to the stable hydantoin ring.

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove most of the ethanol.

-

Carefully acidify the remaining aqueous solution with concentrated HCl until a precipitate forms.

-

Causality: The hydantoin product is soluble in its deprotonated (basic) form. Acidification protonates the molecule, causing it to become less soluble and precipitate out of the aqueous solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[8]

Structural Characterization

The identity and purity of the synthesized compound must be confirmed using standard spectroscopic methods. While specific spectra for this exact compound are proprietary, the expected signals based on its structure and data from analogous compounds are as follows:[2][4][8][9]

-

¹H-NMR: Expect signals for the methyl group (a singlet), aromatic protons on the pyridine ring (two doublets), and two distinct broad singlets for the N-H protons of the hydantoin ring.

-

¹³C-NMR: Expect signals for the methyl carbon, the quaternary C5 carbon, four distinct aromatic carbons of the pyridine ring, and two carbonyl carbons (C2 and C4) in the downfield region (~155-178 ppm).

-

IR Spectroscopy: Look for characteristic absorption bands corresponding to N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and strong C=O stretching for the two carbonyl groups (around 1710-1780 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z corresponding to its molecular weight (203.20).

Commercial suppliers confirm the availability of characterization data such as NMR, HPLC, and LC-MS for this compound, which can be requested for verification.[7]

Potential Therapeutic Applications

The imidazolidine-2,4-dione core is a well-established pharmacophore. The presence of the pyridyl group in 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione suggests several promising avenues for investigation:

-

Anticonvulsant Activity: Hydantoins like Phenytoin are classic antiepileptic drugs. The structural similarity makes this compound a candidate for screening in seizure models.

-

Antidiabetic Agents: The thiazolidinedione class (a sulfur analog) is famous for its antidiabetic drugs (e.g., Pioglitazone). Researchers have explored imidazolidine-2,4-diones as bioisosteric replacements to develop new insulin sensitizers, sometimes with a more favorable safety profile.[3]

-

Antimicrobial and Antiviral Activity: Numerous hydantoin derivatives have demonstrated activity against a range of pathogens.[1]

-

Oncology: The hydantoin scaffold has been incorporated into molecules targeting various cancer-related pathways.

Safety and Handling

According to the Safety Data Sheet (SDS), 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione presents several hazards.[6] All handling should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P301+P317: IF SWALLOWED: Get medical help.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Conclusion

5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione is a readily synthesizable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its membership in the pharmacologically versatile hydantoin family, combined with a strategic pyridinyl substitution, makes it an attractive candidate for screening and lead optimization. This guide provides the foundational knowledge—from synthesis to safety—required for researchers to effectively incorporate this compound into their development pipelines.

References

-

ŠMIT, B., et al. (2022). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. Available at: [Link]

- Cheng, X. C., et al. (n.d.). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry.

- Muhubhupathi, G., et al. (2025). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Asian Journal of Research in Chemistry.

-

Ocampo, R. A., et al. (n.d.). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Imidazolidinedione, 5-methyl-5-pentyl-. PubChem. Available at: [Link]

-

Chemsrc. (n.d.). CAS#:41980-32-9 | 5-[3-(2,5-dioxoimidazolidin-4-yl)propyl]imidazolidine-2,4-dione. Chemsrc.com. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(5-Methyl-2-pyridinyl)imidazolidine-2,4-dione. PubChem. Available at: [Link]

-

NIST. (n.d.). 2,4-Imidazolidinedione, 5-methyl-. NIST WebBook. Available at: [Link]

-

Hatem, K. J., & Mohamned, M. N. (2022). Synthesis of imidazolidine 2,4 – dione derivatives. ScienceScholar. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (5S)-5-methyl-5-phenylimidazolidine-2,4-dione. PubChem. Available at: [Link]

-

Ocampo, R. A., et al. (2006). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules. Available at: [Link]

-

SpectraBase. (n.d.). 5-Methyl-1,3-diazaadamantan-6-spiro-5'-imidazolidin-2',4'-dione. SpectraBase. Available at: [Link]

- BEPLS. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. BEPLS.

-

National Center for Biotechnology Information. (n.d.). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. PubMed Central. Available at: [Link]

-

De la Torre, A., et al. (n.d.). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. Available at: [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. echemi.com [echemi.com]

- 7. 6294-54-8|5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione|BLD Pharm [bldpharm.com]

- 8. 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Physicochemical properties of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific investigation. The imidazolidine-2,4-dione, or hydantoin, core is a privileged structure in medicinal chemistry, serving as the backbone for a multitude of biologically active agents, including anticonvulsants, antiarrhythmics, and antitumor compounds.[1][2] The specific compound, 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, which incorporates a basic pyridinyl moiety, presents a unique profile of opportunities and challenges.

This guide is structured not as a mere data sheet, but as a methodological roadmap. Given the limited publicly available experimental data for this specific molecule, we pivot to a more foundational and, arguably, more valuable approach. We will detail the critical physicochemical properties that govern a molecule's fate in vitro and in vivo and provide robust, field-proven protocols for their determination. This document is designed for the hands-on researcher, offering not just the "what," but the "why" and the "how" behind the essential characterization of a novel drug candidate.

Molecular Overview and Synthesis

The structure of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione features a chiral center at the C5 position of the hydantoin ring, substituted with both a methyl and a pyridin-4-yl group. This combination of a classic hydantoin scaffold with a basic nitrogenous heterocycle makes its physicochemical characterization paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

A common and efficient method for the synthesis of such 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[1] This one-pot, multicomponent reaction typically involves the condensation of a ketone (in this case, 4-acetylpyridine), an alkali metal cyanide (e.g., potassium cyanide), and ammonium carbonate. The reaction proceeds through an aminonitrile intermediate, which then cyclizes to form the desired imidazolidine-2,4-dione ring.

Aqueous Solubility: The Gateway to Bioavailability

Expertise & Experience: Aqueous solubility is a fundamental determinant of a drug's performance.[3] Insufficient solubility is a primary cause of failure in drug development, leading to poor absorption, low bioavailability, and unreliable performance in both in vitro assays and in vivo studies.[4][5] For an orally administered drug, the compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Therefore, quantifying solubility is a non-negotiable first step.

Data Summary

| Compound | Property | Value | Source |

| 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione | Aqueous Solubility | No data available | |

| (S)-5-methyl-5-phenylimidazolidine-2,4-dione | Water Solubility (20 °C, pH 7) | 790 mg/L | [6] |

Experimental Protocol: Thermodynamic Solubility Assessment

This "gold standard" method measures the equilibrium solubility of a compound in its solid, crystalline state, providing the most accurate and relevant value for drug development.[5]

Step-by-Step Methodology:

-

Preparation: Add an excess of the solid, crystalline 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4). The use of multiple pH values is critical for ionizable compounds.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (typically 25 °C or 37 °C) for a period of 24 to 72 hours to ensure equilibrium is reached.[5]

-

Separation: After equilibration, filter the suspension to remove any undissolved solid. A low-binding filter (e.g., PVDF) is essential to prevent loss of the compound.

-

Quantification: Analyze the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.[5]

-

Calibration: Quantify the concentration against a standard curve prepared with known concentrations of the compound.

Visualization: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity (logP): Balancing Permeability and Solubility

Expertise & Experience: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes a compound's distribution between an oily (n-octanol) and an aqueous phase.[4][7] This parameter is a crucial predictor of membrane permeability, plasma protein binding, and metabolic clearance. A logP in the range of 1-3 is often considered optimal for oral drug absorption, representing a balance between the aqueous solubility needed to be present at the membrane surface and the lipid solubility required to traverse it.[7]

Data Summary

| Compound | Property | Value | Source |

| 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione | Partition Coefficient (n-octanol/water) | No data available |

Experimental Protocol: Shake-Flask Method for logP Determination

The shake-flask method remains the benchmark for logP determination due to its direct and fundamental approach.[8][9]

Step-by-Step Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.

-

Partitioning: Dissolve a known amount of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the mixture in a separation funnel for a set period (e.g., 1-2 hours) at a controlled temperature to allow the compound to partition between the two phases until equilibrium is reached.[8]

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Carefully collect samples from both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.[10]

-

Calculation: Calculate logP using the formula: logP = log10([Compound]octanol / [Compound]aqueous).

Visualization: Shake-Flask logP Determination Workflow

Caption: Workflow for UV-Metric pKa Determination.

Crystal Structure: The Solid-State Blueprint

Expertise & Experience: The solid-state properties of a drug are governed by its crystal structure, which describes the precise arrangement of molecules in a crystalline solid. [11]This arrangement dictates properties like melting point, stability, and dissolution rate. For hydantoin derivatives, hydrogen bonding patterns are particularly important in defining the crystal lattice. [12]Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating this three-dimensional structure.

Data Summary

| Compound | Property | Value | Source |

| 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione | Crystal Structure | No data available | |

| 1,5,5-trimethyl-imidazolidine-2,4-dione | Crystal System | Tetragonal | [11] |

| Hydantoin (parent) | Hydrogen Bonding | Forms chains linked by N—H⋯O bonds | [12] |

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)

Step-by-Step Methodology:

-

Crystal Growth: Grow a single, high-quality crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Mounting: Carefully mount a suitable crystal (typically <0.5 mm in size) on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated during the experiment. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Structure Solution: The resulting diffraction pattern is used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined.

-

Structure Refinement: The initial atomic model is refined against the experimental data to produce a final, highly accurate three-dimensional structure, including bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonds. [13]

Conclusion

The comprehensive physicochemical characterization of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione is a prerequisite for its rational development as a drug candidate. While specific experimental data for this molecule remains to be published, this guide provides the necessary framework and detailed methodologies for its determination. By systematically evaluating its aqueous solubility, lipophilicity, ionization constants, and solid-state structure, researchers can build a robust data package. This information is indispensable for interpreting biological data, designing effective formulations, and ultimately, de-risking the progression of this promising compound through the drug discovery pipeline.

References

- SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. (n.d.). Semantic Scholar.

- Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. (n.d.). ScienceDirect.

- (PDF) The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. (2013).

- (S)-5-methyl-5-phenylimidazolidine-2,4-dione (Ref: RPA 412636). (n.d.). AERU.

- 5-Methyl-5-pyridin-4-yl-imidazolidine-2,4-dione Safety D

- Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. (2023). bepls.

- Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. (2025). Asian Journal of Research in Chemistry.

- 956437-58-4(5-METHYL-5-(4-PROPYLPHENYL)IMIDAZOLIDINE-2,4-DIONE) Product Description. (n.d.). ChemicalBook.

- Synthesis of imidazolidine 2,4 – dione deriv

- Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. (2011). Asian Journal of Chemistry.

- 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. (2021). MDPI.

- Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Deriv

- Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. (n.d.). PMC.

- Development of Methods for the Determin

- Synthesis and Crystal Structure Determination of Hydantoin-L-Proline. (2015).

- LogP—Making Sense of the Value. (n.d.). ACD/Labs.

- (PDF) Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. (n.d.).

- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2012). Journal of Medicinal Chemistry.

- THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIV

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025).

- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (2016). PubMed.

- Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (n.d.). PMC.

- Aqueous Solubility Assays. (n.d.).

- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences.

- (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025).

- (PDF) Hydantoin and hydrogen-bonding patterns in hydantoin derivatives. (2004).

- Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. (2019). PubMed Central.

- Synthesis of Hydantoin & Its Deriv

- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.

- The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum.

- Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. (2018).

- The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chrom

- Aqueous Solubility. (n.d.).

- Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (2022). The Journal of Organic Chemistry.

- pKa. (2017). Cambridge MedChem Consulting.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 6. (S)-5-methyl-5-phenylimidazolidine-2,4-dione (Ref: RPA 412636) [sitem.herts.ac.uk]

- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

A Multi-Spectroscopic Approach to the Structural Elucidation of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione

Abstract

The structural characterization of novel chemical entities is a cornerstone of drug discovery and development. Imidazolidine-2,4-dione, commonly known as hydantoin, represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[1][2] This guide provides an in-depth, multi-faceted strategy for the unambiguous structure elucidation of a specific derivative, 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione. We will proceed through a logical workflow, integrating data from mass spectrometry, infrared spectroscopy, and multinuclear magnetic resonance to build a conclusive, self-validating structural argument. This document is intended for researchers and scientists who require not only the methodology but also the strategic reasoning behind the application of modern analytical techniques.

Initial Assessment: Molecular Formula and Unsaturation

Before any advanced spectroscopic analysis, the foundational step is to determine the molecular formula. This provides the atomic inventory and allows for the calculation of the Index of Hydrogen Deficiency (IHD), a critical first clue to the molecule's overall structure.

For the target compound, 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, the proposed molecular formula is C₉H₉N₃O₂ .

The IHD is calculated using the formula: IHD = C - H/2 + N/2 + 1 IHD = 9 - (9/2) + (3/2) + 1 = 9 - 4.5 + 1.5 + 1 = 7

Expert Insight: An IHD of 7 immediately suggests a high degree of unsaturation, likely from a combination of rings and π-bonds. This value is perfectly consistent with our proposed structure:

-

Pyridyl Ring: Contains 3 double bonds and 1 ring = 4 degrees of unsaturation.

-

Hydantoin Ring: Contains 2 carbonyl (C=O) double bonds and 1 ring = 3 degrees of unsaturation.

-

Total: 4 + 3 = 7.

This initial calculation provides a strong mathematical foundation that must be validated by the subsequent spectroscopic data.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in tandem MS (MS/MS) experiments offers a "blueprint" of the molecule's substructures.[3]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, equipped with an Electrospray Ionization (ESI) source.[3]

-

Parameters (Positive Ion Mode):

-

Ionization Mode: ESI+

-

Mass Range: m/z 50 - 500

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Collision Energy (for MS/MS): 15-30 eV (ramped)

-

-

Data Analysis: Identify the monoisotopic mass of the protonated molecule [M+H]⁺. Compare this experimental value to the theoretical mass calculated for C₉H₁₀N₃O₂⁺ (the protonated form of our target).

Expected Data & Interpretation

Table 1: Predicted HRMS Data

| Species | Theoretical m/z | Observed m/z | Interpretation |

|---|---|---|---|

| [M+H]⁺ | 192.0768 | Expected within 5 ppm | Confirms the molecular formula C₉H₉N₃O₂. The presence of an odd number of nitrogen atoms is consistent with an odd nominal molecular mass (191 Da). |

| [M-CH₃]⁺ | 176.0455 | ~176.05 | Loss of the methyl radical from the molecular ion. |

| [C₆H₅N]⁺ | 92.0495 | ~92.05 | Fragment corresponding to the pyridyl group with an attached carbon. |

| [C₅H₄N]⁺ | 78.0344 | ~78.03 | Fragment corresponding to the pyridyl cation. |

Causality: The choice of ESI in positive mode is logical because the pyridine nitrogen is basic and readily accepts a proton. The fragmentation pattern is key: observing the loss of 15 Da (CH₃) and fragments at m/z 92 and 78 provides direct evidence for the methyl and pyridyl substituents, respectively.

Infrared (IR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this molecule, IR is indispensable for confirming the hydantoin core.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard Fourier Transform Infrared (FTIR) spectrometer.[4]

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Expected Data & Interpretation

Table 2: Characteristic IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| 3300 - 3150 | N-H Stretch | Amide (Hydantoin) | Confirms the presence of the N-H bonds in the hydantoin ring. Often appears as a broad peak.[5] |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridyl) | Indicates the aromatic C-H bonds. |

| 2980 - 2850 | C-H Stretch | Aliphatic (Methyl) | Confirms the presence of the methyl group. |

| ~1775 & ~1715 | C=O Stretch | Imide Carbonyls | Crucial Evidence. Hydantoins exhibit two distinct C=O stretching bands (asymmetric and symmetric) due to coupling. Their presence is a strong indicator of the imidazolidine-2,4-dione ring.[6] |

| 1610 - 1450 | C=C & C=N Stretch | Aromatic Ring | Characteristic vibrations of the pyridyl ring skeleton. |

Trustworthiness: The observation of two separate, intense carbonyl peaks in the 1700-1800 cm⁻¹ region is a highly reliable diagnostic for the hydantoin structure. A single carbonyl peak would suggest a different ring system entirely.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule.[7] We will use a combination of ¹H, ¹³C, and 2D NMR experiments to assemble the final structure.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is chosen for its ability to dissolve polar compounds and to ensure the N-H protons are observable.[8]

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments:

-

¹H NMR: Standard single-pulse experiment.

-

¹³C{¹H} NMR: Standard proton-decoupled experiment.

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

-

Data Analysis: Integrate signals, determine multiplicities (singlet, doublet, etc.), measure coupling constants (J), and assign chemical shifts (δ) by comparing with literature values for similar structures and using 2D correlation data.

Expected Data & Interpretation

The logical workflow for structure elucidation is visualized below, showing how different analytical techniques provide complementary information to arrive at the final structure.

Caption: Workflow for the structural elucidation of the target molecule.

Table 3: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.6 | Doublet (d) | 2H | H-2', H-6' (Pyridyl) | Protons α to the pyridine nitrogen are highly deshielded. |

| ~7.5 | Doublet (d) | 2H | H-3', H-5' (Pyridyl) | Protons β to the pyridine nitrogen. Coupled to H-2'/H-6'. |

| ~1.7 | Singlet (s) | 3H | -CH₃ | Aliphatic methyl group on a quaternary carbon shows no coupling. |

| ~11.0 | Broad Singlet (br s) | 1H | N³-H | The N-H proton between two carbonyls is typically more deshielded.[8] |

| ~8.8 | Broad Singlet (br s) | 1H | N¹-H | The second N-H proton of the hydantoin ring.[1][8] |

Table 4: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~174 | C=O (C2) | Carbonyl carbon adjacent to two nitrogen atoms.[9] |

| ~156 | C=O (C4) | Carbonyl carbon adjacent to one nitrogen and one quaternary carbon.[9] |

| ~150 | C-2', C-6' | Aromatic carbons α to the pyridine nitrogen. |

| ~148 | C-4' | The quaternary aromatic carbon attached to the hydantoin ring. |

| ~122 | C-3', C-5' | Aromatic carbons β to the pyridine nitrogen. |

| ~65 | C-5 | The key sp³ quaternary carbon of the hydantoin ring.[8] |

| ~24 | -CH₃ | Aliphatic methyl carbon. |

The relationship between the proposed structure and the expected NMR signals is illustrated below.

Caption: Correlation of spectroscopic data to the molecular structure.

Integrated Analysis and Conclusion

-

Foundation: The molecular formula C₉H₉N₃O₂ proposed from the compound's name is definitively confirmed by the high-resolution mass of the [M+H]⁺ ion at m/z 192.0768. The calculated IHD of 7 is fully accounted for by the proposed structure.

-

Core Structure: FTIR provides unambiguous evidence for the hydantoin ring via the characteristic dual C=O stretches and N-H absorptions.

-

Substituents: Both MS and NMR confirm the substituents at the C5 position. MS shows the loss of a 15 Da methyl group. ¹H and ¹³C NMR show isolated singlet signals at ~1.7 ppm and ~24 ppm, respectively, characteristic of a methyl group on a quaternary center. The 4-substituted pyridine ring is confirmed by the classic AA'BB' pattern in the ¹H NMR aromatic region and the corresponding four signals in the ¹³C NMR spectrum.

-

Connectivity: The final piece of the puzzle is the connectivity, which is cemented by NMR. The quaternary carbon signal at ~65 ppm in the ¹³C NMR is the lynchpin, C5, which can only be the attachment point for both the methyl and pyridyl groups. A 2D HSQC experiment would show no proton attached to this carbon, confirming its quaternary nature, while correlating all other C-H pairs as predicted.

Collectively, the orthogonal data from MS, IR, and NMR provides a self-validating and definitive elucidation of the structure as 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione . While X-ray crystallography would provide the ultimate confirmation of the solid-state structure, the spectroscopic evidence presented here is overwhelmingly conclusive for the molecular constitution and connectivity.[11]

References

-

Thevis, M., et al. (2008). Mass spectrometry of hydantoin-derived selective androgen receptor modulators. Journal of Mass Spectrometry. Available at: [Link]

-

van der Merwe, P. J., et al. (1981). A Gas chromatographic/mass Spectrometric Method for the Simultaneous Quantitation of 5,5-diphenylhydantoin (Phenytoin), Its Para-Hydroxylated Metabolite and Their Stable Isotope Labelled Analogs. Clinica Chimica Acta. Available at: [Link]

-

Šmit, B., et al. (2018). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Journal of the Serbian Chemical Society. Available at: [Link]

-

Abonia, R., et al. (2011). Regenerable Antimicrobial Polyurethane Coating Based on N-Hydroxymethylated Hydantoin. ResearchGate. Available at: [Link]

-

The Royal Society of Chemistry (2019). Direct Connective Synthesis of 5,5-Disubstituted Hydantoins by Tandem α-Amination and α-Arylation of Silyl Enol Ethers. The Royal Society of Chemistry. Available at: [Link]

-

Astakhova, V. V., et al. (2019). Fragments of ¹H NMR spectra of 1,3-diphenyl-2-thioxoimidazolidine-4,5-dione 1c and 3-phenyl-2-(phenylimino)thiazolidine-4,5-dione 6. ResearchGate. Available at: [Link]

-

Ore Ofe, O. (2022). Hydantoin and Its Derivatives. ResearchGate. Available at: [Link]

-

Cheng, X., et al. (2010). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry. Available at: [Link]

-

Insuasty, B., et al. (2006). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules. Available at: [Link]

-

Meden, A., et al. (2014). Mass spectrum comparison of 5-hydroxy-hydantoin 3TMS derivative in sample 03 and Willey-NIST library mass spectral data. ResearchGate. Available at: [Link]

-

SpectraBase. 5,5-diphenyl-3-(hydroxymethyl)hydantoin, hexanoate (ester). Wiley. Available at: [Link]

-

Al-Wahaibi, L. H., et al. (2024). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Omega. Available at: [Link]

-

Alishala, A. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

Reva, I., et al. (2018). FTIR spectroscopic and quantum chemical studies on hydantoin. Oriental Journal of Chemistry. Available at: [Link]

-

JAM (2026). Chemistry (CY) Syllabus. Indian Institute of Technology, Madras. Available at: [Link]

-

Insuasty, B., et al. (2006). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI. Available at: [Link]

-

Rauf, M. K., et al. (2008). 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione. Acta Crystallographica Section E. Available at: [Link]

-

Wagh, P. D., et al. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences. Available at: [Link]

-

Muhubhupathi, G., et al. (2025). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Asian Journal of Research in Chemistry. Available at: [Link]

-

SanMartin, R., & Herrero, M. T. (2021). Structure Determination By Spectroscopic Methods: A Practical Approach. Routledge. Available at: [Link]

-

NIST (2025). 2,4-Imidazolidinedione, 5-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

eGyanKosh (N.A.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. eGyanKosh Repository. Available at: [Link]

-

Ji, Z.-M., et al. (2013). 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione. Acta Crystallographica Section E. Available at: [Link]

-

PubChem (2025). 5-(5-Methyl-2-pyridinyl)imidazolidine-2,4-dione. National Center for Biotechnology Information. Available at: [Link]

-

Ramli, Y., et al. (2013). 3-Methyl-5,5-diphenylimidazolidine-2,4-dione. ResearchGate. Available at: [Link]

Sources

- 1. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass spectrometry of hydantoin-derived selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jchps.com [jchps.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives [mdpi.com]

- 10. routledge.com [routledge.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione

Foreword: Navigating the Frontiers of Neuromodulatory Compound Research

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential to modulate central nervous system (CNS) activity remains a paramount endeavor. The imidazolidine-2,4-dione, or hydantoin, scaffold has historically served as a cornerstone in the development of anticonvulsant therapies.[1][2] This guide delves into the hypothesized mechanism of action of a specific, yet under-characterized, member of this family: 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione. While direct experimental data on this compound is nascent, this document synthesizes established principles from its structural analogues to present a scientifically grounded framework for its potential mode of action. We will proceed with the primary hypothesis that, like its renowned predecessor phenytoin, this compound exerts its effects through the modulation of voltage-gated ion channels.[2][3] This guide is intended for researchers, scientists, and drug development professionals, providing both a conceptual overview and detailed experimental pathways to validate the proposed mechanisms.

The Imidazolidine-2,4-dione Core: A Privileged Scaffold in CNS Drug Discovery

The imidazolidine-2,4-dione ring system is a recurring motif in medicinal chemistry, most notably for its association with anticonvulsant activity.[1][4] The archetypal member of this class, phenytoin (5,5-diphenylimidazolidine-2,4-dione), has been a mainstay in the treatment of epilepsy for decades.[3] Its mechanism of action, the blockade of voltage-gated sodium channels, has become a benchmark for understanding the therapeutic effects of related compounds.[3] The versatility of the hydantoin core allows for substitutions at various positions, leading to a diverse array of pharmacological activities, including anticancer and antimicrobial properties.[5]

The subject of this guide, 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, incorporates two key structural modifications to the hydantoin core: a methyl group and a pyridin-4-yl group at the 5-position. These substitutions are anticipated to critically influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn dictate its interaction with biological targets.[6]

Hypothesized Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

Based on the extensive literature on hydantoin derivatives, the most probable mechanism of action for 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione is the modulation of voltage-gated sodium channels (VGSCs).[2][3] This hypothesis is predicated on the well-established activity of phenytoin and other 5,5-disubstituted hydantoins.[2]

The Role of Voltage-Gated Sodium Channels in Neuronal Excitability

Voltage-gated sodium channels are integral membrane proteins that are essential for the initiation and propagation of action potentials in neurons. They exist in three main conformational states: resting, open (activated), and inactivated. The transition between these states is voltage-dependent. In pathological conditions such as epilepsy, rapid, repetitive firing of neurons can lead to an accumulation of channels in the inactivated state.

Proposed Interaction with the Inactivated State of VGSCs

It is hypothesized that 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione preferentially binds to the inactivated state of VGSCs. This binding stabilizes the channel in its inactivated conformation, making it unable to return to the resting state and subsequently open in response to a new stimulus. This use-dependent blockade is a hallmark of many anticonvulsant drugs and results in a reduction of sustained high-frequency neuronal firing without affecting normal, low-frequency transmission.

Diagram: Hypothesized Mechanism of Action at the Voltage-Gated Sodium Channel

Caption: Proposed interaction of the compound with the voltage-gated sodium channel states.

Experimental Validation of the Hypothesized Mechanism

To rigorously test the hypothesis that 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione acts as a voltage-gated sodium channel blocker, a series of electrophysiological and preclinical studies are required.

In Vitro Electrophysiology: Patch-Clamp Analysis

The gold-standard technique for characterizing ion channel modulators is patch-clamp electrophysiology.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

-

Cell Culture: Utilize a cell line that expresses a specific subtype of human voltage-gated sodium channels (e.g., HEK293 cells stably expressing Nav1.2).

-

Cell Preparation: Plate cells on glass coverslips and grow to 50-70% confluency.

-

Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with an internal pipette solution.

-

Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving electrical access to the cell's interior.

-

Voltage Protocol: Apply a series of voltage steps to elicit sodium currents. To assess use-dependent block, apply a train of depolarizing pulses.

-

Compound Application: Perfuse the recording chamber with increasing concentrations of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione and record the effect on sodium currents.

-

Data Analysis: Measure the peak sodium current amplitude at each voltage step and in response to the pulse train. Calculate the IC₅₀ for the compound's blocking effect.

Diagram: Experimental Workflow for Patch-Clamp Analysis

Caption: A streamlined workflow for evaluating compound effects using patch-clamp electrophysiology.

Preclinical Models of Anticonvulsant Activity

In vivo models are crucial for determining the therapeutic potential of a compound. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical screens for anticonvulsant drugs.[6][7][8]

Experimental Protocol: Maximal Electroshock (MES) Test in Rodents

-

Animal Acclimation: Acclimate male mice or rats to the laboratory environment for at least one week.

-

Compound Administration: Administer 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione intraperitoneally (i.p.) or orally (p.o.) at various doses. Include a vehicle control group.

-

Time to Peak Effect: Determine the time of peak effect for the compound by testing at different time points after administration.

-

MES Induction: At the time of peak effect, deliver a brief electrical stimulus (e.g., 50 mA for 0.2 s in mice) via corneal or ear-clip electrodes.

-

Seizure Observation: Observe the animals for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this endpoint.

-

Data Analysis: Calculate the median effective dose (ED₅₀) for protection against MES-induced seizures.

Comparative Analysis with Structurally Related Compounds

While data for 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione is not yet available, a comparative analysis of related compounds provides a valuable predictive framework.

| Compound | 5-Position Substituents | Primary Mechanism of Action | Therapeutic Use | Reference |

| Phenytoin | Phenyl, Phenyl | Voltage-gated sodium channel blocker | Anticonvulsant | [3] |

| Ethotoin | Hydrogen, Phenyl | Likely voltage-gated sodium channel blocker | Anticonvulsant | [1] |

| Mephenytoin | Methyl, Phenyl | Voltage-gated sodium channel blocker | Anticonvulsant | [1] |

| 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione | Methyl, Pyridin-4-yl | Hypothesized: Voltage-gated sodium channel blocker | Investigational | N/A |

Future Directions and Concluding Remarks

The exploration of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione presents an exciting opportunity to expand the arsenal of CNS-active compounds. The primary hypothesis, centered on the modulation of voltage-gated sodium channels, provides a clear and testable framework for future research. The experimental protocols detailed in this guide offer a roadmap for elucidating its precise mechanism of action and evaluating its therapeutic potential. Further investigations may also explore its effects on other ion channels, such as calcium and potassium channels, to build a comprehensive pharmacological profile. The synthesis of this guide, grounded in the established knowledge of the imidazolidine-2,4-dione scaffold, aims to accelerate the discovery and development of novel therapeutics for neurological disorders.

References

- 5-aryl thiazolidine-2,4-diones: discovery of PPAR dual alpha/gamma agonists as antidiabetic agents.Bioorganic & Medicinal Chemistry Letters, 2003.

- 5-Aryl thiazolidine-2,4-diones as selective PPARgamma agonists.Bioorganic & Medicinal Chemistry Letters, 2003.

- Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements.

- Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine‐2,4‐Dione Derivatives with Morpholine Moiety | Request PDF.

- Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential.Adv. J. Chem.

- Synthesis and anticonvulsant activity of new 5-(cyclo)alkyl-5-phenyl-imidazolidine-2,4-diones derivatives with arylpiperazinylpropyl moiety.[No Source Found].

- Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione.bepls.

- Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Deriv

- Molecular design, synthesis, and hypoglycemic activity of a series of thiazolidine-2,4-diones.[No Source Found].

- 5-Methyl-5-pyridin-4-yl-imidazolidine-2,4-dione Safety D

- Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity.PubMed Central, NIH.

- A Review on the Some Biological Activities of the Hydantoin Derivatives.

- Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II.PubMed.

- Novel hydantoin derivatives: Synthesis and biological activity evaluation.

-

Synthesis, Hypoglycaemic, Hypolipidemic and PPARγ Agonist Activities of 5-(2-Alkyl/aryl-6-Arylimidazo[2,1-b][7][9][10]thiadiazol-5-yl)methylene-1,3-Thiazolidinediones | Request PDF. ResearchGate.

- A Comparative Pharmacological Analysis of Hydantoin Deriv

- Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids.PubMed Central.

- 5-methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione.PubChemLite.

- Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents.[No Source Found].

- (5S)-5-methyl-5-phenylimidazolidine-2,4-dione | C10H10N2O2 | CID 640021.PubChem.

- 5-Methyl-5-(2-phenylmethoxyethyl)imidazolidine-2,4-dione | C13H16N2O3 | CID 234514.PubChem.

- 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione.MDPI.

- 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione.

- Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI.MDPI.

- 5-(5-Methyl-2-pyridinyl)imidazolidine-2,4-dione.PubChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bepls.com [bepls.com]

- 4. ajrconline.org [ajrconline.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-aryl thiazolidine-2,4-diones: discovery of PPAR dual alpha/gamma agonists as antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Elucidation of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione: A Technical Guide

Introduction

5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, a heterocyclic compound featuring a hydantoin core, represents a scaffold of significant interest in medicinal chemistry and drug development. The hydantoin moiety is a well-established pharmacophore present in a variety of clinically used drugs, particularly anticonvulsants such as phenytoin. The incorporation of a pyridine ring introduces a key site for hydrogen bonding and potential metal coordination, making this class of compounds attractive for the design of novel therapeutic agents targeting a range of biological targets.

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a detailed, field-proven protocol for its synthesis via the Bucherer-Bergs reaction is presented, offering researchers a practical framework for the preparation and characterization of this and structurally related molecules. The causality behind experimental choices and the interpretation of spectroscopic data are emphasized to provide a deeper understanding for researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, both ¹H and ¹³C NMR will provide critical information regarding the molecular framework. The predicted chemical shifts are based on the known effects of the hydantoin ring, the methyl group, and the pyridin-4-yl substituent.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be characterized by distinct signals for the pyridine ring protons, the methyl protons, and the N-H protons of the hydantoin ring.

-

Pyridin-4-yl Protons: The pyridine ring will exhibit a characteristic AA'BB' system due to the symmetry of the 4-substituted ring. The protons ortho to the nitrogen (H-2' and H-6') will be deshielded and appear as a doublet at approximately 8.6-8.8 ppm. The protons meta to the nitrogen (H-3' and H-5') will also appear as a doublet, shifted upfield to around 7.4-7.6 ppm.

-

Methyl Protons: The methyl group at the C5 position is attached to a quaternary carbon and will therefore appear as a sharp singlet. Its chemical shift is anticipated to be in the range of 1.6-1.8 ppm.

-

N-H Protons: The hydantoin ring possesses two N-H protons at positions 1 and 3. These protons are acidic and their chemical shifts can be influenced by solvent and concentration. In a solvent like DMSO-d₆, they are expected to appear as two distinct broad singlets, potentially in the regions of 8.0-8.5 ppm (N1-H) and 10.5-11.0 ppm (N3-H).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide valuable information on the carbon skeleton of the molecule.

-

Carbonyl Carbons: The two carbonyl carbons of the hydantoin ring (C2 and C4) are expected to resonate at the downfield end of the spectrum. The C2 carbonyl is typically found around 155-157 ppm, while the C4 carbonyl appears at a lower field, around 175-177 ppm.

-

Quaternary Carbon (C5): The C5 carbon, substituted with both a methyl and a pyridin-4-yl group, will have a chemical shift in the range of 60-65 ppm.

-

Pyridin-4-yl Carbons: The pyridine ring will show three distinct signals. The carbon attached to the hydantoin ring (C4') will be found around 148-150 ppm. The carbons ortho to the nitrogen (C2' and C6') are expected at approximately 150-152 ppm, while the carbons meta to the nitrogen (C3' and C5') will be more shielded, appearing around 121-123 ppm.

-

Methyl Carbon: The methyl carbon will give a signal in the upfield region of the spectrum, typically between 20-25 ppm.

Table 1: Predicted NMR Spectroscopic Data for 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Pyridine H | 8.6 - 8.8 | Doublet | H-2', H-6' |

| Pyridine H | 7.4 - 7.6 | Doublet | H-3', H-5' |

| Methyl H | 1.6 - 1.8 | Singlet | -CH₃ |

| N-H | 8.0 - 8.5 | Broad Singlet | N1-H |

| N-H | 10.5 - 11.0 | Broad Singlet | N3-H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | |

| Carbonyl C | 175 - 177 | C4 | |

| Carbonyl C | 155 - 157 | C2 | |

| Pyridine C | 150 - 152 | C2', C6' | |

| Pyridine C | 148 - 150 | C4' | |

| Pyridine C | 121 - 123 | C3', C5' | |

| Quaternary C | 60 - 65 | C5 | |

| Methyl C | 20 - 25 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione is expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the hydantoin ring, as well as vibrations associated with the pyridine ring.

-

N-H Stretching: The N-H groups of the hydantoin ring will give rise to one or two broad absorption bands in the region of 3100-3300 cm⁻¹. The broadening is due to hydrogen bonding.

-

C=O Stretching: The two carbonyl groups will exhibit strong, sharp absorption bands. The C4 carbonyl (amide) typically absorbs around 1700-1720 cm⁻¹, while the C2 carbonyl (urea) is found at a higher frequency, around 1760-1780 cm⁻¹.

-

C-N Stretching: The C-N stretching vibrations of the hydantoin and pyridine rings will appear in the fingerprint region, typically between 1200-1400 cm⁻¹.

-

Aromatic C=C and C=N Stretching: The stretching vibrations of the pyridine ring will result in several bands in the 1400-1600 cm⁻¹ region.

Table 2: Predicted IR Absorption Bands for 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Urea) | 1760 - 1780 | Strong |

| C=O Stretch (Amide) | 1700 - 1720 | Strong |

| C=C, C=N Stretch (Pyridine) | 1400 - 1600 | Medium-Strong |

| C-N Stretch | 1200 - 1400 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. For 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione (C₉H₉N₃O₂), the expected molecular weight is approximately 191.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) at m/z 191 would be expected. The fragmentation pattern of hydantoins is often characterized by the cleavage of the substituents at the C5 position and the fragmentation of the hydantoin ring itself.[1]

Expected Fragmentation Pattern:

-

Loss of the Pyridin-4-yl group: A significant fragment could arise from the loss of the pyridin-4-yl radical, leading to a peak at m/z 113.

-

Loss of the Methyl group: Loss of the methyl radical would result in a fragment at m/z 176.

-

Cleavage of the Hydantoin Ring: The hydantoin ring can undergo various fragmentation pathways. A common fragmentation involves the loss of HNCO (isocyanic acid), which would lead to a fragment at m/z 148. Further fragmentation of the pyridine-containing fragments is also expected, leading to characteristic peaks for the pyridine ring (e.g., at m/z 78).

Experimental Protocols

The synthesis of 5,5-disubstituted hydantoins is most commonly and efficiently achieved through the Bucherer-Bergs reaction.[2][3] This one-pot, multicomponent reaction utilizes a ketone or aldehyde, an alkali metal cyanide, and ammonium carbonate to form the hydantoin ring system.

Synthesis of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione via the Bucherer-Bergs Reaction

This protocol is adapted from established procedures for the Bucherer-Bergs synthesis of 5,5-disubstituted hydantoins from ketones.[4]

Materials and Reagents:

-

4-Acetylpyridine

-

Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl)

Safety Precautions:

-

This reaction generates highly toxic hydrogen cyanide gas. It must be performed in a well-ventilated fume hood by trained personnel.

-

Potassium cyanide and sodium cyanide are extremely toxic. Avoid contact with skin and eyes, and do not ingest. Use appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Handle all reagents and waste with extreme care and dispose of them according to institutional safety guidelines.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-acetylpyridine (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).

-

Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask, ensuring the solids are adequately suspended.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 6-7. This step should be performed in the fume hood as it may generate some residual hydrogen cyanide.

-

Precipitation and Isolation: The acidification will cause the product to precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

-

Filtration: Collect the crude product by vacuum filtration and wash the solid with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione.

Diagram of the Bucherer-Bergs Reaction Workflow:

Caption: Workflow for the synthesis of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione.

Conclusion

This technical guide provides a detailed and authoritative overview of the spectroscopic properties and a reliable synthetic route for 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione. By synthesizing data from analogous structures and established chemical principles, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The provided experimental protocol for the Bucherer-Bergs synthesis offers a practical and efficient method for accessing this and related compounds, facilitating further investigation into their biological activities and potential therapeutic applications. The emphasis on the rationale behind spectroscopic interpretation and experimental design is intended to empower scientists to confidently synthesize and characterize novel hydantoin derivatives.

References

-

The dissociation behavior after negative and positive electrospray ionization (ESI) and subsequent collision-induced dissociation (CID) was studied with a drug candidate (BMS 564929) as well as structurally related and isotope-labeled analogs using high resolution/high accuracy orbitrap mass spectrometry. Positive ionization and CID yielded characteristic product ions resulting from the cleavage of the hydantoin structure providing information about the proline-derived nucleus as well as the substituted aryl residue at m/z 96 and 193, respectively. ([Link])

-

The Bucherer–Bergs reaction is the chemical reaction of carbonyl compounds (aldehydes or ketones) or cyanohydrins with ammonium carbonate and potassium cyanide to give hydantoins. ([Link])

-

The Bucherer–Bergs reaction is one of the most convenient general methods for the preparation of 5-substituted and 5,5-disubstituted hydantoins. ([Link])

Sources

Unlocking the Therapeutic Potential of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione: A Technical Guide to Target Identification and Validation

Foreword: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently yield compounds of significant therapeutic value. The hydantoin (imidazolidine-2,4-dione) scaffold is a quintessential example of such a "privileged structure."[1] Its synthetic tractability and the ability of its derivatives to engage a wide array of biological targets have given rise to a diverse pharmacopeia, including treatments for epilepsy, cancer, and microbial infections.[1][2] This guide focuses on a specific, yet under-explored, member of this family: 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione. By dissecting its structural motifs—the established hydantoin core and the versatile pyridinyl group—we can illuminate a rational path toward identifying and validating its most promising therapeutic targets. This document is intended for researchers, scientists, and drug development professionals, providing both a strategic overview and detailed, actionable protocols to unlock the therapeutic potential of this compelling molecule.

Molecular Architecture and Inferred Bioactivity

The structure of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione presents two key pharmacophores: the hydantoin ring and the pyridin-4-yl substituent. The hydantoin ring itself possesses two hydrogen bond donors and two acceptors, allowing for a variety of interactions with protein targets.[1] The pyridinyl group, a common element in drug design, can act as a hydrogen bond acceptor and participate in π-stacking interactions, often serving as a bioisostere for a phenyl ring.[3] This combination suggests a broad potential for biological activity, drawing from the established pharmacology of both moieties.

Based on the extensive literature on hydantoin derivatives, we can hypothesize several high-priority target classes for 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione.[1][4][5] These include, but are not limited to, enzymes involved in oncogenic signaling, neuronal excitability, and inflammatory pathways.

High-Priority Potential Therapeutic Targets

The following sections detail the rationale for investigating several key target classes and provide a roadmap for their experimental validation.

Oncogenic Kinases and Signaling Pathways

The pyridinyl and hydantoin scaffolds are present in numerous kinase inhibitors. Given the prevalence of hydantoin derivatives with anticancer properties, this is a logical starting point.[4][5]

2.1.1. Epidermal Growth Factor Receptor (EGFR)

-

Rationale: Certain hydantoin derivatives have demonstrated inhibitory activity against EGFR, a key driver in many epithelial cancers.[4] The pyridinyl moiety can potentially mimic the hinge-binding interactions of known EGFR inhibitors.

-

Hypothesized Mechanism: Competitive inhibition at the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and downstream signaling through pathways like MAPK and PI3K/Akt.

Caption: Hypothesized inhibition of the EGFR signaling pathway.

2.1.2. Sirtuins (SIRTs)

-

Rationale: Sirtuins, a class of histone deacetylases, are implicated in aging, apoptosis, and inflammation. Several 5-benzylidenehydantoins have been identified as SIRT inhibitors, suggesting the hydantoin core is well-suited for interaction with this enzyme class.[6] Simultaneous inhibition of SIRT1 and SIRT2 is considered a promising cancer treatment strategy.[6]

-

Hypothesized Mechanism: Inhibition of the deacetylase activity of SIRTs, leading to altered gene expression and potentially inducing apoptosis in cancer cells.

Neurological Targets

The historical and ongoing success of hydantoin derivatives like phenytoin as anticonvulsants makes neurological targets a high-priority area of investigation.[2][7]

2.2.1. Voltage-Gated Sodium Channels

-

Rationale: Phenytoin, a classic hydantoin-based anticonvulsant, exerts its effects by blocking voltage-gated sodium channels.[8] The structural similarity of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione to phenytoin suggests it may share this mechanism.

-

Hypothesized Mechanism: State-dependent blockade of voltage-gated sodium channels, leading to a reduction in the repetitive firing of action potentials and thus suppressing seizure activity.

Inflammatory and Metabolic Targets

Hydantoin derivatives have also shown promise in modulating inflammatory and metabolic pathways.[5]

2.3.1. Tumor Necrosis Factor-α Converting Enzyme (TACE)

-

Rationale: TACE is a critical enzyme in the release of the pro-inflammatory cytokine TNF-α. Inhibition of TACE by hydantoin derivatives has been reported, positioning them as potential treatments for inflammatory conditions like rheumatoid arthritis.[5]

-

Hypothesized Mechanism: Inhibition of the metalloproteinase activity of TACE, preventing the cleavage and release of soluble TNF-α.

2.3.2. Protein Tyrosine Phosphatase-1B (PTP1B)

-

Rationale: PTP1B is a negative regulator of insulin and leptin signaling, making it a target for type 2 diabetes and obesity. Imidazolidine-2,4-dione derivatives have been successfully designed as selective PTP1B inhibitors.[9]

-

Hypothesized Mechanism: Inhibition of the phosphatase activity of PTP1B, leading to enhanced insulin receptor signaling and improved glucose uptake.

Experimental Workflows for Target Validation

A tiered approach is recommended for target validation, beginning with broad screening and progressing to more specific, mechanistic studies.

Caption: A tiered workflow for target identification and validation.

Tier 1: Initial Screening

3.1.1. Protocol: Kinase Inhibition Screening (e.g., against EGFR)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified kinases.

-

Materials: Recombinant human EGFR kinase, ATP, poly(Glu, Tyr) substrate, test compound, ADP-Glo™ Kinase Assay kit (Promega).

-

Procedure:

-

Prepare a serial dilution of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione in DMSO.

-

In a 384-well plate, add kinase buffer, the test compound dilutions, and recombinant EGFR.

-